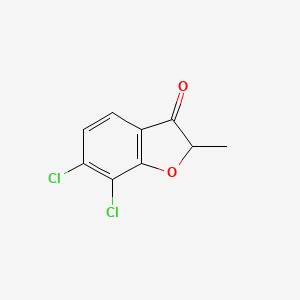

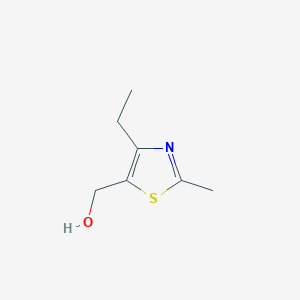

![molecular formula C7H9ClN4 B1455214 ([1,2,4]Triazolo[4,3-a]piridin-3-ilmetil)amina clorhidrato CAS No. 1314394-12-1](/img/structure/B1455214.png)

([1,2,4]Triazolo[4,3-a]piridin-3-ilmetil)amina clorhidrato

Descripción general

Descripción

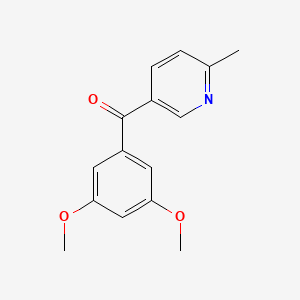

([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride is a useful research compound. Its molecular formula is C7H9ClN4 and its molecular weight is 184.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Propiedades Estructurales y Ópticas

Se han estudiado las propiedades estructurales y espectroscópicas de este compuesto . Se ha analizado utilizando el enfoque B3LYP/6-311G (2d,2p) y el programa GAUSSIAN 16W . Los estudios de XRD revelaron que el compuesto cristaliza en el grupo espacial monoclínico centrosímétrico P 2 1 / n con ocho moléculas por celda unitaria . Se consideró la estabilidad de la molécula utilizando el análisis NBO .

Aplicaciones Bioquímicas

Los derivados de triazolopiridina, incluido este compuesto, constituyen una clase importante de compuestos orgánicos empleados en diversas aplicaciones bioquímicas . Se han reconocido como antifúngicos , insecticidas , antibacterianos , anticonvulsivos , antioxidantes , y agentes herbicidas .

Aplicaciones Clínicas

En el ámbito clínico, estos compuestos han mostrado potencial como receptores de adenosina o prolil hidroxilasa de HIF e inhibidores de mieloperoxidasa . Esto sugiere aplicaciones potenciales en el tratamiento de diversas enfermedades.

Aplicaciones Farmacéuticas

La industria farmacéutica ha mostrado interés en los derivados de triazolopiridina por su potencial actividad biológica . La presencia del fragmento farmacoforo hetárico [1,2,4]triazol fusionado y un grupo fosforilo en los compuestos obtenidos los convierte en sustancias prometedoras con potencial actividad biológica .

Actividad Antibacteriana

Los derivados de triazolo [4,3- a ]pirazina recién sintetizados, que son estructuralmente similares a nuestro compuesto, han mostrado actividades antibacterianas . Se obtuvieron sus concentraciones mínimas inhibitorias (CMI) contra cepas de Staphylococcus aureus (S. aureus) y Escherichia coli (E. coli) .

Síntesis de Derivados

Este compuesto se puede utilizar como material de partida para la síntesis de diversos derivados . Por ejemplo, se ha utilizado en la síntesis de 3- metilfosfoniladas [1,2,4]triazolo [4,3- a ]piridinas .

Mecanismo De Acción

Target of Action

([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride is a novel compound with potential biological activity Similar triazolopyridine derivatives have been recognized as inhibitors of various targets such as adenosine receptors , HIF prolyl hydrolase , and myeloperoxidase .

Mode of Action

It’s known that triazolopyridine derivatives interact with their targets by binding to the active sites, thereby inhibiting the function of the target proteins .

Biochemical Pathways

Given the potential targets, it can be inferred that this compound may influence pathways related to adenosine receptor signaling, hypoxia-inducible factor (hif) pathway, and oxidative stress response .

Result of Action

Similar triazolopyridine derivatives have shown potential antifungal , antibacterial , and anticonvulsant activities, suggesting that this compound may have similar effects.

Análisis Bioquímico

Biochemical Properties

([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux . The compound’s interaction with biomolecules often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-substrate complex and modulate enzyme activity .

Cellular Effects

([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . Additionally, it affects cell cycle progression, leading to cell cycle arrest at specific phases .

Molecular Mechanism

The molecular mechanism of action of ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride involves its binding interactions with various biomolecules. It acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalytic activity . This inhibition can lead to changes in gene expression, as the compound can influence transcription factors and other regulatory proteins . Moreover, it can activate or inhibit specific signaling pathways, contributing to its diverse biological effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular metabolism and function, which are important considerations for its use in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing bacterial infections . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for its use in clinical applications.

Metabolic Pathways

([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism and clearance from the body . The compound can also affect the levels of various metabolites, influencing metabolic flux and overall cellular metabolism . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of ([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . For instance, it may be actively transported into cells via specific membrane transporters, influencing its intracellular concentration and biological activity .

Subcellular Localization

([1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl)amine hydrochloride exhibits specific subcellular localization, which can affect its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and subsequent biological effects .

Propiedades

IUPAC Name |

[1,2,4]triazolo[4,3-a]pyridin-3-ylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.ClH/c8-5-7-10-9-6-3-1-2-4-11(6)7;/h1-4H,5,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPIPOOPEGKBAM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NN=C(N2C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

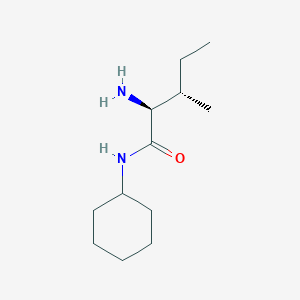

![(4'-Hydroxy-[1,1'-biphenyl]-4-yl)(piperidin-1-yl)methanone](/img/structure/B1455132.png)

![{2-[(Pyridin-3-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1455144.png)